6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

KDR Kinase Inhibition Angiogenesis Structure-Activity Relationship

6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 85841-11-8, MW 268.31, C15H16N4O) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It is characterized by a 6-(4-methoxyphenyl) substituent and a free primary amine at the 7-position on a 2,5-dimethyl-substituted core.

Molecular Formula C15H16N4O
Molecular Weight 268.32
CAS No. 85841-11-8
Cat. No. B2651369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS85841-11-8
Molecular FormulaC15H16N4O
Molecular Weight268.32
Structural Identifiers
SMILESCC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C15H16N4O/c1-9-8-13-17-10(2)14(15(16)19(13)18-9)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3
InChIKeyPBWOULDLGKSENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 85841-11-8): Chemical Identity and Core Scaffold Profile for Procurement


6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 85841-11-8, MW 268.31, C15H16N4O) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It is characterized by a 6-(4-methoxyphenyl) substituent and a free primary amine at the 7-position on a 2,5-dimethyl-substituted core . This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives widely explored as kinase inhibitors, antiviral agents, and CRF1 antagonists [1]. The compound is commercially available primarily as a research chemical and synthetic building block, with cataloged specifications from suppliers such as AKSci (95% purity) and Leyan (90% purity) .

Why 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, minor positional variations in aryl substitution and methylation pattern dramatically alter the biological target profile and potency. Published structure-activity relationship (SAR) studies demonstrate that moving the 6-aryl group to the 7- or 5-position, or deleting it entirely, results in a complete loss of kinase inhibitory activity [1]. Similarly, the regioisomeric placement of the methoxyphenyl group at the 3-position, as seen in antiviral patent compounds, is associated with a distinct therapeutic indication compared to the 6-substituted pattern [2]. Furthermore, the free 7-amine on CAS 85841-11-8 is a critical functional handle for generating diverse derivative libraries, a feature absent in leading patented analogs where this position is typically substituted with bulky alkyl or heteroarylmethyl groups [3]. Substituting with a generic pyrazolopyrimidine lacking this specific substitution blueprint risks targeting an entirely different biological space.

Quantitative Differentiation Evidence for 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


6-(4-Methoxyphenyl) Substitution is Essential for KDR Kinase Activity, a Feature Absent in 3-Aryl or Unsubstituted Regioisomers

In a foundational publication on 3,6-diarylpyrazolo[1,5-a]pyrimidines, the presence of a 4-methoxyphenyl group specifically at the 6-position was critical for KDR kinase inhibitory activity. Shifting the 6-aryl group to alternatives such as 7- or 5-positions, or deleting it, resulted in a complete loss of activity (>100-fold reduction) [1]. Within this series, compound 2f, which contains a 3-phenyl and a 6-(4-methoxyphenyl) group, exhibited a KDR IC50 of 113 nM. This specific 6-substitution pattern is a non-negotiable structural requirement for engaging this kinase domain, a feature that distinguishes CAS 85841-11-8 from its 3-aryl substituted counterparts used in antiviral research.

KDR Kinase Inhibition Angiogenesis Structure-Activity Relationship

A Free 7-Amine Handle Enables Late-Stage Diversification, Distinguishing from N-Substituted CRF1 Antagonist and Antiviral Analogs

Unlike closely related, highly optimized analogs such as the CRF1 receptor ligands (e.g., compounds 27-30 with 7-position N-alkyl-N-fluoroalkyl substituents, Ki ≤1.2 nM [1]) or the antiviral leads from patent WO2015110491 (e.g., 7-position N-(pyridin-3-ylmethyl) [2]), CAS 85841-11-8 features an unsubstituted primary amine at the 7-position. This functional group is a versatile synthetic handle, enabling diversification into amides, sulfonamides, secondary amines, or ureas. Patent literature explicitly describes 7-amino-6-aryl-pyrazolo-(1,5-a)-pyrimidines like the target compound as novel and useful intermediates for generating further functionalized derivatives [3].

Medicinal Chemistry Library Synthesis Late-Stage Functionalization

2,5-Dimethyl Substitution Pattern Abolishes KDR Kinase Activity, Creating a Distinct Selectivity Profile from 3,6-Diaryl Congeners

The same foundational SAR study on pyrazolo[1,5-a]pyrimidine KDR inhibitors explicitly states that the addition of a methyl group at the 2-position renders the compounds completely inactive against the kinase [1]. The target compound, bearing methyl groups at both the 2- and 5-positions, is therefore predicted to be a non-inhibitor of KDR. This is a powerful differentiation point; while a 3,6-diaryl analog like compound 3g is a potent KDR inhibitor (IC50 = 19 nM), the 2,5-dimethyl pattern of CAS 85841-11-8 steers biological activity away from KDR and toward other targets, such as those identified for 2,5-dimethyl scaffolds in antiviral research [2].

Kinase Selectivity Target Deconvolution Scaffold Hopping

6-Phenylpyrazolo[1,5-a]pyrimidines are the Dominant Chemotype for BMPR-I Inhibition, a Niche Not Addressed by 3-Aryl Isomers

A SciFindern reference analysis of BMPR-I inhibitor literature reveals that 6-phenylpyrazolo[1,5-a]pyrimidines are 'by far the most frequently cited and utilized BMPR-I-inhibitor chemotypes,' significantly outpacing alternatives like 3,5-diphenylpyridines [1]. This establishes the 6-aryl substitution pattern, which is present in CAS 85841-11-8, as the preferred scaffold for probing this specific kinase pathway. Analogs with the aryl group at the 3-position, which dominate CDK and antiviral research, are comparatively underrepresented in BMPR-I literature.

BMPR-I Inhibition Chemotype Frequency Analysis Signaling Pathway Research

Verified Commercial Purity Provides a Baseline for Experimental Reproducibility Compared to In-House Synthesized Batches

The compound is available from commercial vendors with verified purity specifications, offering a quantifiable advantage over in-house synthesized material where purity may be variable and uncharacterized. AKSci supplies the compound at 95% purity , and Leyan lists it at 90% purity . This documented purity level serves as a baseline for experimental planning, ensuring that any observed biological activity is attributable to the target compound and not to synthetic byproducts, a risk that is elevated with non-validated, single-lab synthesis batches.

Chemical Procurement Reproducibility Quality Control

Optimal Research and Industrial Application Scenarios for 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


Scaffold-Hopping from Purine CDK Inhibitors to Pyrazolo[1,5-a]pyrimidines for Selectivity Profiling

As a pyrazolo[1,5-a]pyrimidine, this compound is a bioisostere of purine-based CDK inhibitors like roscovitine. Reviews have confirmed that pyrazolo[1,5-a]pyrimidines are one of only four bioisostere types demonstrating 'improved biological properties' over purines [1]. The unique 2,5-dimethyl-6-(4-methoxyphenyl) pattern of CAS 85841-11-8, which is distinct from the typical 3,6-diaryl CDK inhibitor pharmacophore, makes it an ideal negative control or selectivity panel compound in kinase profiling studies.

Generation of Focused Derivative Libraries via 7-Amine Functionalization

The free 7-amine provides a unique reactive handle for late-stage diversification into amides, sulfonamides, or secondary amines [2]. This allows a single procurement to serve as the cornerstone for generating a proprietary library of dozens of analogs, exploring chemical space around the 7-position that is inaccessible with N-substituted commercial probes such as the CRF1 ligands reported by Stehouwer et al. [3].

BMPR-I Pathway Investigation Using the Preferred 6-Phenyl Chemotype

A meta-analysis of BMPR-I inhibitor literature confirms that 6-phenylpyrazolo[1,5-a]pyrimidines are the most-favored chemotype for this target [4]. Procuring CAS 85841-11-8, a direct structural analog of this dominant class, provides a higher-probability starting point for BMPR-I assay development compared to procuring 3-aryl pyrazolopyrimidines, which have not been validated for this purpose.

Agrochemical Discovery Leveraging the 7-Amino-6-Aryl Motif

A dedicated patent from Bayer AG explicitly claims novel 7-amino-6-aryl-pyrazolo-(1,5-a)-pyrimidine derivatives, including the structural class of CAS 85841-11-8, as useful agents for pesticides, fungicides, and bactericides [2]. This provides a direct industrial precedent for procuring the compound as a starting material for agrochemical discovery programs.

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